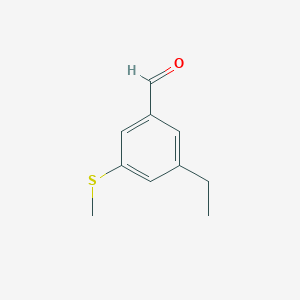

3-Ethyl-5-(methylthio)benzaldehyde

Description

3-Ethyl-5-(methylthio)benzaldehyde is an aromatic aldehyde characterized by an ethyl group at position 3 and a methylthio (-SCH₃) group at position 5 on the benzene ring. This compound has been identified in microbial studies, notably in Streptomyces species, where it was isolated alongside other metabolites. Notably, this compound lacks bioactivity, distinguishing it from other bioactive (methylthio)-substituted benzaldehydes in natural systems . Its structural uniqueness lies in the combination of alkyl and sulfur-containing substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

3-ethyl-5-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-3-8-4-9(7-11)6-10(5-8)12-2/h4-7H,3H2,1-2H3 |

InChI Key |

BSOLTCFEJVEPNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)SC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(methylthio)benzaldehyde can be achieved through several methodsThis can be done using Friedel-Crafts alkylation and thiolation reactions, followed by oxidation to introduce the aldehyde functionality .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of catalytic processes and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 3-Ethyl-5-(methylthio)benzoic acid.

Reduction: 3-Ethyl-5-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethyl-5-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving the interaction of aromatic aldehydes with biological systems.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Insights

Methylthio (-SCH₃) vs. Hydroxyl (-OH): Methylthio groups enhance lipophilicity and stability under acidic conditions, whereas hydroxyl groups increase hydrogen-bonding capacity and polarity, as seen in bioactive plant-derived benzaldehydes .

Synthetic Utility: 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde is utilized in ligand synthesis for metal coordination complexes, leveraging its hydroxyl and bulky tert-butyl groups for selective binding .

Physicochemical Properties

- Solubility: Methylthio and ethyl groups reduce water solubility compared to hydroxylated analogs. For example, this compound is expected to be more soluble in organic solvents like ethanol or acetonitrile, aligning with synthetic protocols for similar aldehydes .

- Thermal Stability : Methylthio-substituted benzaldehydes generally exhibit higher thermal stability than hydroxylated derivatives, as seen in reactions requiring elevated temperatures (e.g., 140°C in triazole synthesis) .

Notes

Synthetic Methods: Benzaldehyde derivatives are often synthesized via condensation reactions (e.g., with malononitrile or thiosemicarbazones) or catalytic processes using sodium ethoxide, as demonstrated for 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde and substituted thiazolidinones .

Biological Relevance: The lack of bioactivity in this compound contrasts with the ecological significance of structurally related (methylthio)phenols in plant-insect interactions, underscoring the critical role of substituent positioning and functional groups .

Research Gaps: Further studies are needed to explore the catalytic or material science applications of this compound, given its structural novelty and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.